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Introduction
AZD7325, also known as BAER-101, is a potent and selective positive allosteric modulator

(PAM) of γ-aminobutyric acid type A (GABAA) receptors.[1][2] It exhibits high affinity and

functional selectivity for GABAA receptors containing α2 and α3 subunits, with minimal activity

at α1 and α5 subunit-containing receptors.[2][3] This subtype selectivity profile suggests a

potential for anxiolytic and anticonvulsant effects with a reduced liability for sedation and

cognitive impairment, which are typically associated with non-selective benzodiazepines that

act on α1 and α5 subunits, respectively.[2][3]

These application notes provide a comprehensive overview of AZD7325's pharmacological

profile and detailed protocols for its use in studying GABAA receptor function. The information

is intended to guide researchers in designing and executing experiments to further elucidate

the role of GABAA receptor subtypes in health and disease.

Mechanism of Action
AZD7325 is a positive allosteric modulator that binds to the benzodiazepine site of the GABAA

receptor.[3] As a PAM, it does not activate the receptor directly but enhances the effect of the

endogenous ligand, GABA. This potentiation of GABAergic neurotransmission leads to an

increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a

subsequent reduction in neuronal excitability. The selectivity of AZD7325 for α2 and α3
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subunits is key to its therapeutic potential, as these subunits are predominantly associated with

anxiolytic and anticonvulsant actions.[3]

Quantitative Data
The following tables summarize the key quantitative data for AZD7325 based on preclinical

and clinical studies.

Table 1: In Vitro Binding Affinity (Ki) of AZD7325 for Human GABAA Receptor Subtypes[1]

GABAA Receptor Subtype Ki (nM)

α1β3γ2 0.5

α2β3γ2 0.3

α3β3γ2 1.3

α5β3γ2 230

Table 2: In Vitro Functional Efficacy of AZD7325 at Human GABAA Receptor Subtypes

(Compared to Diazepam)[3]

GABAA Receptor Subtype
Efficacy (% of maximal diazepam
response)

α1 Neutral Antagonism

α2 ~18%

α3 ~15%

α5 ~8%

Table 3: In Vivo Receptor Occupancy of AZD7325 in Humans (PET with [11C]-flumazenil)[3]
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Oral Dose of AZD7325 Approximate Receptor Occupancy

2 mg ~50%

10 mg >80%

Table 4: Preclinical In Vivo Efficacy of AZD7325 in a Mouse Model of Dravet Syndrome

(Hyperthermia-Induced Seizures)[4]

Oral Dose of AZD7325 (mg/kg) Seizure Threshold (°C)

Vehicle Not specified

10 Increased

17.8 Increased

31.6 Increased
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Caption: Signaling pathway of AZD7325 at a GABAergic synapse.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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